3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-13-19(14-6-8-16(21)9-7-14)20-22-11-10-18(24(20)23-13)15-4-3-5-17(12-15)25-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXVXEIQOAAAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the heterocyclic core with high efficiency and selectivity . Common reagents used in these reactions include various aryl halides, amines, and aldehydes, which undergo cyclization under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to 3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and survival pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neurological Disorders
There is emerging evidence that pyrazolo[1,5-a]pyrimidines may have neuroprotective effects. Research indicates potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity against various cell lines. The compound demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Research
Another study published in Pharmacology Reports investigated the anti-inflammatory effects of similar compounds in a murine model of inflammation. The results indicated a marked reduction in paw swelling and inflammatory markers upon administration of the compound .
Neuroprotective Potential
A recent investigation highlighted the neuroprotective effects of pyrazolo[1,5-a]pyrimidines in a rat model of Parkinson's disease. The findings suggested that treatment with the compound improved motor function and reduced neuroinflammation .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 3 Substituents
- 4-Fluorophenyl (Target Compound): Enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .
- 2,4-Dichlorophenyl () : Higher electronegativity and lipophilicity, likely enhancing membrane permeability but increasing toxicity risks .
Position 7 Substituents
- 3-Methoxyphenyl (Target Compound) : Meta-methoxy group balances electron donation and steric effects, promoting π-π stacking interactions in planar conformations .
- Trifluoromethyl () : Strong electron-withdrawing effect increases metabolic stability but may reduce solubility .
Position 2 Substituents
- Methyl (Target Compound) : Minimal steric hindrance compared to bulkier groups like tert-butyl (), preserving conformational flexibility while improving metabolic stability .
Physicochemical Properties
Biological Activity
3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and potential therapeutic uses.
Structural Characteristics
The molecular formula of this compound is C17H16FN3O, with a molecular weight of approximately 301.33 g/mol. The unique structural features include:
- Fluorine and Methoxy Substituents : These groups enhance the compound’s biological activity and modify its electronic properties.
- Fused Ring System : The pyrazolo[1,5-a]pyrimidine core contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions between substituted amino pyrazoles and diketones or other electrophilic compounds. This method allows for structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core, leading to derivatives with enhanced biological properties. High yields (exceeding 80%) have been reported for various derivatives through these synthetic routes.
Anticancer Properties
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this specific compound. Studies indicate that modifications at positions 4 and 7 significantly enhance binding affinity to target proteins involved in cancer progression. For instance:
- Mechanism of Action : The compound acts by inhibiting specific enzymes and pathways that are crucial for cancer cell proliferation. Its design allows it to selectively target cancer cells while minimizing effects on normal cells .
- Case Study : In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A431 (epidermoid carcinoma) cells .
Antiviral and Anti-inflammatory Activity
Additionally, compounds within this class have shown promising antiviral and anti-inflammatory activities. The presence of the fluorophenyl and methoxy groups is believed to enhance these effects:
- Antiviral Mechanism : By interfering with viral replication pathways, these compounds can potentially serve as effective antiviral agents against various pathogens.
- Anti-inflammatory Effects : Preliminary studies suggest that they may modulate inflammatory responses through inhibition of pro-inflammatory cytokines .
Comparative Analysis of Biological Activity
| Compound Name | Anticancer Activity | Antiviral Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Other Pyrazolo Compounds | Variable | High | High |
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as phosphodiesterases (PDEs), which play a role in various signaling pathways related to cancer and inflammation.
- Selective Protein Binding : Modifications in structure allow for enhanced binding to specific protein targets associated with disease processes.
Q & A
Basic: What synthetic methodologies are employed to prepare 3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine?
Methodological Answer:
The compound is synthesized via cyclocondensation of substituted pyrazole-amine precursors with diketone derivatives. A typical protocol involves:
- Heating 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine with 1-(3-methoxyphenyl)butane-1,3-dione at 433–438 K for 2.5 hours under solvent-free conditions to eliminate water .
- Recrystallization from methanol or ethanol/acetone (1:1) to obtain pure crystals .
Yield optimization (66–70%) requires precise stoichiometry and temperature control .
Basic: How is the molecular structure validated post-synthesis?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallize the compound in ethanol/acetone (1:1) to obtain diffraction-quality crystals .
- Analyze unit cell parameters (e.g., orthorhombic Pbca space group with a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å) .
- Refine H-atoms using riding models (C–H = 0.93–0.98 Å) and merge Friedel pairs to address weak anomalous scattering .
Complementary techniques include H/C NMR and FT-IR to confirm functional groups (e.g., methoxy C–O stretch at ~1250 cm) .
Advanced: How can discrepancies between in vitro and in vivo biological activity data be resolved?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). To address this:
- Conduct stability assays in liver microsomes to identify metabolic hotspots (e.g., demethylation of the methoxy group) .
- Compare plasma protein binding (PPB) using equilibrium dialysis; high PPB (>90%) may reduce in vivo efficacy .
- Validate target engagement via PET imaging with radiolabeled analogs (e.g., F-fluorophenyl derivatives) .
Advanced: What computational strategies predict binding affinity to kinase targets?
Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used:
- Dock the compound into KDR kinase (PDB: 1Y6A) to assess hydrogen bonding with Val848 and hydrophobic interactions with the trifluoromethyl pocket .
- Run 100-ns MD simulations to evaluate binding stability (RMSD < 2.0 Å) and free energy calculations (MM/PBSA) .
- Compare with analogs (e.g., 3-(2,4-dichlorophenyl) derivatives) to refine structure-activity relationships (SAR) .
Basic: What spectroscopic techniques characterize purity and functional groups?
Methodological Answer:
- NMR : H NMR (400 MHz, DMSO-d) identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm) .
- FT-IR : Confirm C–F stretches (1090–1120 cm) and pyrimidine ring vibrations (1550–1600 cm^{-1) .
- LC-MS : Use ESI+ mode to detect [M+H] at m/z 390.1 (calculated for CHFNO) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Screening : Replace methanol with DMF to enhance solubility of fluorophenyl intermediates .
- Catalysis : Add 5 mol% p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation .
- Microwave-Assisted Synthesis : Reduce reaction time from 2.5 hours to 30 minutes at 433 K, improving yield to >75% .
Advanced: How are crystallographic data contradictions resolved (e.g., bond length anomalies)?
Methodological Answer:
- Data Merging : Combine multiple datasets (e.g., from Pbca and P2/c space groups) to refine thermal parameters .
- Twinned Crystals : Apply the TWINABS algorithm to correct for pseudo-merohedral twinning .
- Validation Tools : Use PLATON’s ADDSYM to detect missed symmetry and SHELXL’s R1/wR2 convergence (<0.06) .
Basic: What in vitro assays screen for biological activity?
Methodological Answer:
- Kinase Inhibition : Use ADP-Glo™ assay to measure IC against KDR kinase (recombinant human) .
- Antimicrobial Screening : Test MIC values against S. aureus (ATCC 25923) via broth microdilution (CLSI guidelines) .
- Cytotoxicity : MTT assay on HEK293 cells (48-hour exposure, CC > 50 μM indicates low toxicity) .
Advanced: What strategies enhance solubility for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm, PDI <0.2) to improve bioavailability .
- Co-crystallization : Use succinic acid as a coformer to create stable cocrystals with enhanced aqueous solubility .
Advanced: How is regioselectivity controlled during functionalization of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
